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Compound of Interest

5-chloro-1-ethyl-1H-indole-3-
Compound Name:
carbaldehyde
CAS No.: 1134334-31-8
Cat. No.: B1326755
\ J

5-chloro-1-ethyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the
indole family, a class of heterocyclic structures of immense importance in medicinal chemistry
and materials science. While not a therapeutic agent itself, its true value lies in its role as a
highly versatile and strategic intermediate. The indole-3-carbaldehyde framework is a common
feature in numerous biologically active natural products and synthetic drugs.[1][2] The carbonyl
group at the C3 position is particularly reactive, readily participating in carbon-carbon and
carbon-nitrogen bond-forming reactions, making it an ideal starting point for constructing more
complex molecular architectures.[1]

The specific substitutions on this core—a chloro group at the 5-position and an ethyl group at
the 1-position—are not arbitrary. The electron-withdrawing chlorine atom can significantly
modulate the electronic properties of the indole ring and serve as a potential vector for further
functionalization or as a key interaction point with biological targets. The N-ethyl group
enhances lipophilicity and removes the hydrogen-bond donating capability of the indole
nitrogen, which can be critical for tuning pharmacokinetic properties like cell permeability and
metabolic stability in drug development programs. This guide provides a comprehensive
overview of its synthesis, properties, and applications for professionals in chemical and
pharmaceutical research.
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Core Synthesis: The Vilsmeier-Haack Formylation
Pathway

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the
Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group (-CHO) onto an electron-
rich aromatic ring, such as indole, with high regioselectivity for the C3 position. The process
involves two key stages: the formation of the electrophilic Vilsmeier reagent and the
subsequent electrophilic aromatic substitution reaction with the indole substrate.[3]

Causality and Strategic Choice of Method

The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and selectivity. The
indole nucleus is highly activated towards electrophilic attack, particularly at the C3 position,
due to the electron-donating nature of the nitrogen atom. The Vilsmeier reagent, a
chloroiminium salt, is a moderately strong electrophile, perfectly suited to react with activated
aromatic systems without requiring harsh Lewis acid catalysts that could lead to degradation of
the indole ring.[3] This method provides a clean and high-yielding pathway to the desired 3-
formyl product.

Experimental Protocol: Synthesis of 5-chloro-1-ethyl-1H-
indole-3-carbaldehyde

This protocol is a representative procedure based on established Vilsmeier-Haack formylation
methodologies for indole derivatives.[4]

Materials:

5-chloro-1-ethyl-1H-indole (starting material)

Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF), anhydrous

e Ice

Saturated sodium bicarbonate solution (NaHCOs) or sodium hydroxide (NaOH) solution
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o Ethyl acetate (for extraction)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and
a nitrogen inlet, cool anhydrous DMF to 0°C in an ice bath. Add phosphorus oxychloride
(POCIs, ~1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring. The reaction is
exothermic and should be controlled to maintain the temperature below 10°C. Stir the
mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent
(a chloroiminium salt).[3]

» Formylation Reaction: Dissolve the starting material, 5-chloro-1-ethyl-1H-indole, in a minimal
amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at
0°C.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to 60-85°C for 2-5 hours.[4] The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC).

o Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it slowly
into a beaker containing crushed ice and water. This hydrolyzes the intermediate iminium
species to the final aldehyde.

» Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated
sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is ~7-8. A
precipitate of the crude product should form.

« Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water.
If an oily product is obtained, extract the aqueous mixture with ethyl acetate. Wash the
combined organic layers with water and brine, dry over anhydrous MgSOQOa, and concentrate
under reduced pressure. The crude product can be further purified by recrystallization from a
suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
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Visualizing the Synthesis and Mechanism

The following diagrams illustrate the overall workflow and the underlying chemical mechanism
of the Vilsmeier-Haack reaction.
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Caption: Synthetic workflow for 5-chloro-1-ethyl-1H-indole-3-carbaldehyde.
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Caption: Simplified Vilsmeier-Haack reaction mechanism on the indole core.

Physicochemical and Spectroscopic Profile

The structural identity and purity of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde are confirmed

through a combination of physical and spectroscopic methods.

Key Properties

Property Value Source
Molecular Formula C11H10CINO [5]
Molecular Weight 207.66 g/mol [5]
CAS Number 1134334-31-8 [5]
Typically a pale yellow or off- Inferred from similar
Appearance ] _
white solid compounds
) ) 213-216 °C (for the N-H parent
Melting Point [6]

compound)

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation. While a specific spectrum for the title

compound is not publicly available, the expected shifts can be reliably predicted based on data

from highly analogous compounds, such as 1-ethyl-1H-indole-3-carbaldehyde.[7]
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Expected Chemical Shifts (d) / Peaks

Data Type (cm-1)

~10.0 ppm (s, 1H, -CHO), ~8.3-7.3 ppm (m, Ar-
1H NMR H), ~4.2 ppm (q, 2H, -CH2CH3), ~1.5 ppm (t,

3H, -CH2CH5)

~184 ppm (C=0), ~137-110 ppm (Ar-C), ~42
15C NMR ppm (C=0) ppm (Ar-C)

ppm (-CH2CHs), ~15 ppm (-CH2CHs)

~3100-3000 cm~1 (Ar C-H stretch), ~2900 cm™1
IR (KBr) (Aliphatic C-H stretch), ~1650-1680 cm~1 (C=0
stretch, aldehyde)

Applications in Research and Drug Discovery

The primary application of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is as a foundational
building block for synthesizing more elaborate molecules with potential therapeutic value. The
aldehyde functional group serves as a versatile handle for a wide array of chemical
transformations.

Precursor to Bioactive Molecules

Indole-3-carbaldehyde derivatives are precursors to compounds with a wide range of biological
activities, including:

» Antiproliferative Agents: The indole scaffold is central to the design of kinase inhibitors.
Derivatives have been synthesized and tested as potent inhibitors of both wild-type and
mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9]

» Antimicrobial and Antifungal Agents: The indole nucleus is a common feature in compounds
exhibiting antibacterial and antifungal properties.[10]

e Anti-inflammatory and Analgesic Agents: Many indole derivatives have been investigated for
their potential as anti-inflammatory and pain-relieving drugs.[11]

» Antiviral and Antioxidant Compounds: Research has explored the synthesis of novel indole
analogues with potential antiviral and antioxidant activities.[10][11]
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The aldehyde can be readily converted into imines, hydrazones, alkenes (via Wittig or Horner-
Wadsworth-Emmons reactions), and alcohols (via reduction), providing access to a vast
chemical space for drug discovery. For example, condensation with various hydrazides can
produce a library of indole-based hydrazone derivatives for screening against targets like
platelet aggregation.[6]
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Caption: Role as a key intermediate in generating diverse bioactive scaffolds.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 5-
chloro-1-ethyl-1H-indole-3-carbaldehyde and its precursors.

o GHS Hazard Classification: Based on data for analogous compounds, it is classified as a
hazardous substance.[5][6][12]

o H315: Causes skin irritation.[6][12]
o H319: Causes serious eye irritation.[6][12]

o H335: May cause respiratory irritation.[6][12]
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o Personal Protective Equipment (PPE): Always use appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to
avoid inhalation of dust or vapors.

o Handling: Avoid creating dust. Ensure all ignition sources are removed when working with
flammable solvents during synthesis and purification.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials.

Conclusion

5-chloro-1-ethyl-1H-indole-3-carbaldehyde stands out as a strategically important synthetic
intermediate rather than an end-product. Its well-defined structure, accessible synthesis via the
Vilsmeier-Haack reaction, and the versatile reactivity of its aldehyde group make it an
invaluable tool for medicinal chemists and drug development professionals. The specific
substitutions on the indole core provide a nuanced starting point for creating novel compounds
with tailored physicochemical and biological properties, particularly in the pursuit of new kinase
inhibitors and other targeted therapies. A thorough understanding of its synthesis, properties,
and chemical potential is key to leveraging this scaffold for the next generation of innovative
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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